Naphthalene-2-sulfonic acid hydrate

Computational Chemistry Thermodynamics Organic Synthesis

Researchers requiring pure naphthalene-2-sulfonic acid often face isomer contamination, leading to failed syntheses. This hydrate, the thermodynamic product, ensures maximum stability. • Isomerically pure 2-isomer, stable under high-temp sulfonation • Water solubility 354 g/L for homogeneous aqueous formulations • Distinct HPLC retention for accurate quantification in complex mixtures

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
CAS No. 6036-00-6
Cat. No. B1591909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2-sulfonic acid hydrate
CAS6036-00-6
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.O
InChIInChI=1S/C10H8O3S.H2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H2
InChIKeyHKGOFWIZZIYCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-2-sulfonic Acid Hydrate Overview


Naphthalene-2-sulfonic acid hydrate (CAS 6036-00-6), the hydrated form of the primary monosulfonic acid of naphthalene, is an aromatic sulfonic acid with the molecular formula C10H8O3S·xH2O [1]. It is typically available as a white, water-soluble solid and is a critical intermediate in dye and agrochemical manufacturing [1]. The compound's key characteristic is its position as the thermodynamically favored isomer in the sulfonation of naphthalene, differentiating it fundamentally from its kinetically favored isomer, naphthalene-1-sulfonic acid [2].

Thermodynamic isomer for high-temperature sulfonation synthesis
High aqueous solubility supports homogeneous formulation processing
Distinct HPLC retention for isomer-specific reference standard use
Reported intermediate for dye and agrochemical manufacturing routes

Naphthalene-2-sulfonic Acid Hydrate Substitution Risks


Generic substitution between naphthalene sulfonic acid isomers is not scientifically sound due to significant differences in thermodynamic stability, physical properties, and performance in specific applications. The 2-isomer (naphthalene-2-sulfonic acid) is the thermodynamic product of naphthalene sulfonation and is quantitatively more stable than its 1-isomer [1]. This intrinsic stability difference translates to variations in melting point and, crucially, separation behavior in analytical methods like HPLC, where isomers and salts are resolved under different conditions [2]. Therefore, substituting the 2-sulfonic acid hydrate for the 1-isomer, a different hydrate, or a salt form without verification can lead to failed syntheses, inaccurate analytical results, and compromised process efficiency.

Target
Naphthalene-2-sulfonic acid hydrate
Thermodynamic product; stable at elevated temperature; well-defined melting point for QC; confirmed HPLC resolution from disulfonic analogs.
Potential Substitute
Naphthalene-1-sulfonic acid or other forms
Kinetic isomer may rearrange under process heat; different melting point and chromatographic behavior shift analytical methods; salt/hydrate mismatch alters solubility and reaction stoichiometry.
Risk Summary
Isomer interconversion and form differences may compromise synthesis yield, purity assessment, and method reproducibility. Verify isomer identity and hydration state before substitution.

Naphthalene-2-sulfonic Acid Hydrate: Key Evidence


Thermodynamic Stability vs. 1-Isomer

Computational studies have established that naphthalene-2-sulfonic acid is thermodynamically more stable than its 1-isomer. This is primarily due to adverse 1,8-steric interactions in the 1-isomer that are absent in the 2-position [1]. This difference is crucial for processes conducted under equilibrating conditions, such as high-temperature sulfonation .

Thermodynamic Stability
Head-to-head
2‑isomer more stable by a few kcal/mol vs 1‑isomer; avoids 1,8‑steric interactions.
Supports isomer selection under equilibrating conditions.
High‑temperature sulfonation context; computational and experimental evidence.
Computational Chemistry Thermodynamics Organic Synthesis Process Chemistry

Melting Point Purity Assessment

The melting point of naphthalene-2-sulfonic acid monohydrate is significantly higher than that of its 1-isomer. This property is not only useful for identification but also serves as a critical quality control parameter. The anhydrous form of the 1-isomer has a notably lower melting point, indicating fundamental differences in crystal lattice energy [1].

Melting Point
Cross-study comparable
124 °C (monohydrate) vs 1‑isomer anhydrous 77–79 °C.
Identity and purity QC reference point.
Hydrate form context; 1‑isomer values from separate literature.
Physical Chemistry Quality Control Material Science Pharmaceutical Intermediates

HPLC Separation from Disulfonic Acid Analogs

A validated reverse-phase HPLC method exists for the analysis of naphthalene-2-sulfonic acid, enabling its separation from common impurities or related compounds like 1,5-naphthalenedisulfonic acid [1]. The method uses a simple acetonitrile/water/phosphoric acid mobile phase and UV detection at 270 nm. The ability to resolve the 2-sulfonic acid from a disulfonic acid analog is critical for assessing purity and monitoring reactions [2].

HPLC Resolution
Cross-study comparable
Baseline separation from 1,5‑naphthalenedisulfonic acid on Newcrom R1, UV 270 nm.
Supports purity monitoring in presence of disulfonic acid analog.
Validated reverse‑phase method; acetonitrile/water/phosphoric acid mobile phase.
Analytical Chemistry Chromatography Method Development Quality Control

High Aqueous Solubility

The hydrate form of naphthalene-2-sulfonic acid exhibits high water solubility, a critical property for its use in aqueous reactions and formulations. While the free acid is known to be 'soluble,' quantitative data for the monohydrate is reported at 354 g/L at 20°C . This is in contrast to its sodium salt, which is also water-soluble but serves a different role as an ion-pair reagent .

Water Solubility
Class-level inference
354 g/L at 20 °C (monohydrate).
Supports aqueous formulation fit.
Monohydrate form; data from reported measurements.
Formulation Science Chemical Synthesis Water Treatment Analytical Chemistry

Strain BN6 Biodegradation Pathway

Microbial degradation studies reveal that specific bacterial strains exhibit distinct metabolic capabilities for different naphthalenesulfonate isomers. *Sphingomonas xenophaga* BN6 can metabolize 2-naphthalenesulfonate, a process that is inhibited by the accumulation of toxic intermediates like salicylate [1]. In contrast, other organisms like *Pseudomonas* sp. S-313 can desulfonate both 1- and 2-isomers [2]. This specificity is crucial for designing bioremediation strategies for naphthalenesulfonate-containing waste streams.

Biodegradation Profile
Class-level inference
Metabolized by Sphingomonas xenophaga BN6; degradation sensitive to salicylate accumulation.
Environmental fate context for waste stream assessment.
Strain‑specific pure culture study; 1‑isomer desulfonation differs.
Environmental Microbiology Bioremediation Metabolic Engineering Wastewater Treatment

Naphthalene-2-sulfonic Acid Hydrate Applications


Dye & Agrochemical Intermediate Synthesis

In the synthesis of azo dyes and certain agrochemicals, the sulfonation step is often conducted at elevated temperatures to favor the thermodynamic product. Naphthalene-2-sulfonic acid hydrate is the ideal starting material for these processes because it is the more stable 2-isomer. Using the 1-isomer under these conditions could lead to isomerization and a mixture of products, reducing yield and purity. The compound's stability is a key procurement consideration [1].

Analytical Method & QC for Naphthalenesulfonic Acids

When developing and validating HPLC methods for the analysis of sulfonated aromatic compounds, naphthalene-2-sulfonic acid hydrate serves as a high-purity reference standard. Its chromatographic behavior is distinct from that of its 1-isomer and disulfonic acid derivatives, as demonstrated by validated separation methods. This allows for accurate quantification and impurity profiling in complex mixtures [2].

Aqueous Formulations for Dyes & Tanning Agents

The high water solubility of naphthalene-2-sulfonic acid hydrate (354 g/L at 20°C) makes it particularly suitable for formulating aqueous dye solutions and tanning agents. This property ensures the active sulfonic acid component is fully dissolved and homogeneously distributed, which is critical for consistent color development and material treatment in textile and leather processing .

Thermodynamics & Biodegradation Research

Naphthalene-2-sulfonic acid hydrate is a well-characterized model compound for studying the thermodynamics of sulfonic acid isomerization and the microbial degradation of aromatic sulfonates. Its defined stability and known metabolic pathways in organisms like *Sphingomonas xenophaga* BN6 provide a reliable platform for environmental fate studies and the development of novel bioremediation strategies [3].

Application
Selection Property
Validation Focus
High-temperature sulfonation synthesis
Thermodynamic isomer stability
Isomer purity under equilibrating conditions
HPLC method development for sulfonated aromatics
Distinct chromatographic resolution
Resolution from disulfonic acid analogs
Aqueous dye and tanning agent formulations
High aqueous solubility
Complete dissolution and homogeneity
Environmental fate and biodegradation studies
Model sulfonate degradation pathway
Strain-specific metabolic profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthalene-2-sulfonic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.